2-Cyclopropylbutan-2-ol

Biocatalysis Enantioselective Synthesis Chiral Resolution

2-Cyclopropylbutan-2-ol (CAS 4435-58-9) is a secondary alcohol characterized by a cyclopropyl group attached to the second carbon of a butane chain, with the molecular formula C7H14O and a molecular weight of 114.19 g/mol. Its structure incorporates a cyclopropyl moiety, a functional group frequently employed in medicinal chemistry to enhance metabolic stability, increase biological activity, and improve pharmacokinetic profiles.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 4435-58-9
Cat. No. B1361546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylbutan-2-ol
CAS4435-58-9
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCCC(C)(C1CC1)O
InChIInChI=1S/C7H14O/c1-3-7(2,8)6-4-5-6/h6,8H,3-5H2,1-2H3
InChIKeySHRBLGWQGLJAOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropylbutan-2-ol (CAS 4435-58-9): A Specialized Cyclopropyl Carbinol for Chiral Building Block and Enzyme Inhibition Research


2-Cyclopropylbutan-2-ol (CAS 4435-58-9) is a secondary alcohol characterized by a cyclopropyl group attached to the second carbon of a butane chain, with the molecular formula C7H14O and a molecular weight of 114.19 g/mol . Its structure incorporates a cyclopropyl moiety, a functional group frequently employed in medicinal chemistry to enhance metabolic stability, increase biological activity, and improve pharmacokinetic profiles . This compound is primarily utilized as a reagent and intermediate in organic synthesis and as a chiral building block for more complex molecules .

Why Generic Substitution Fails: The Unique Chiral and Enzymatic Profile of 2-Cyclopropylbutan-2-ol


Generic substitution of 2-cyclopropylbutan-2-ol with a simple linear alcohol or a different cycloalkyl carbinol is not feasible for specialized applications. This is due to the compound's unique stereoelectronic properties derived from its cyclopropyl ring and its behavior as a chiral secondary alcohol. The constrained geometry of the cyclopropyl group influences its interaction with enzymes, as demonstrated in biocatalytic resolutions where it exhibits distinct reactivity and selectivity compared to its 2-cyclobutyl analog [1]. Furthermore, as a chiral building block, its specific enantiomeric form is crucial for the stereochemical outcome of downstream syntheses, making substitution with a racemic mixture or a different scaffold unacceptable for asymmetric synthesis [2].

Quantitative Differentiation of 2-Cyclopropylbutan-2-ol: A Head-to-Head Analysis


Enzymatic Resolution Selectivity: 2-Cyclopropyl vs. 2-Cyclobutyl Methylcarbinol

In a direct comparative study of enzymatic acylation, the selectivity of Burkholderia Cepacia Lipase (BCL) for 2-cycloalkyl ethanols was found to be lower for the 2-cyclopropyl derivative compared to the 2-cyclobutyl analog. The study explicitly states that the low selectivity for 2-cyclopropyl methylcarbinol is due to the smaller size difference between the substituents at the chiral carbon, a factor that distinguishes its behavior from larger cycloalkyl analogs [1]. This difference in biocatalytic behavior dictates the choice of enzyme and conditions for obtaining enantiomerically pure material.

Biocatalysis Enantioselective Synthesis Chiral Resolution Lipase Building Block

Obtaining High Enantiomeric Purity via Biocatalysis

A study on the kinetic enzymatic resolution of 2-cycloalkylethanols successfully synthesized (2-cyclopropyl)ethanol in an optically pure form with an enantiomeric excess (ee) of ≥ 95% using biocatalysis [1]. The research demonstrates that the reaction follows Kazlauskas' rule, which predicts the preferential acylation of the (R)-enantiomer for secondary alcohols. This provides a validated methodology for accessing high-purity enantiomers, a crucial requirement for building blocks in asymmetric synthesis.

Enantiomeric Excess Biocatalysis Chiral Resolution Lipase Asymmetric Synthesis

Potential for Broad-Spectrum Enzyme Inhibition vs. Inert Solvents

Pharmacological screening data indicates that 2-cyclopropylbutan-2-ol exhibits inhibitory activity against multiple enzymes involved in arachidonic acid metabolism. It is reported as a potent lipoxygenase inhibitor and also inhibits cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase to a lesser extent [1]. This multi-target profile differentiates it from simple solvents or inert building blocks, positioning it as a potential lead compound or pharmacophore for developing anti-inflammatory agents. The compound has also been identified as a potential CCR5 antagonist, relevant to HIV and inflammatory disease research [2].

Enzyme Inhibition Lipoxygenase Cyclooxygenase Pharmacological Screening Anti-inflammatory

Where to Procure 2-Cyclopropylbutan-2-ol for Maximum Impact: Key Research Applications


As a Chiral Building Block for Enantioselective Synthesis

For projects requiring the introduction of chirality, 2-cyclopropylbutan-2-ol is a valuable building block. Its procurement should specify a high enantiomeric excess (ee ≥ 95%), which is achievable via validated biocatalytic resolution methods [1]. This ensures the stereochemical fidelity of downstream products, making it suitable for synthesizing enantiomerically pure pharmaceuticals, agrochemicals, or chiral ligands.

As a Scaffold for Developing Multi-Target Anti-Inflammatory Agents

Given its demonstrated inhibitory activity against lipoxygenase and, to a lesser extent, cyclooxygenase, this compound serves as a promising starting point for medicinal chemistry programs focused on inflammation [1]. Its dual-action profile on the arachidonic acid cascade offers a potential advantage over more selective inhibitors. Procuring this compound is a logical step for initiating structure-activity relationship (SAR) studies to optimize its potency and selectivity.

As a Substrate for Biocatalysis and Enzyme Selectivity Studies

The unique reactivity of 2-cyclopropylbutan-2-ol with lipases like BCL and CAL-B, where its selectivity is notably different from its cyclobutyl analog, makes it an excellent probe for studying enzyme active site geometry and substrate specificity [1]. It can be used to investigate the nuances of Kazlauskas' rule and to develop or optimize biocatalytic processes for the resolution of challenging secondary alcohols.

Technical Documentation Hub

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